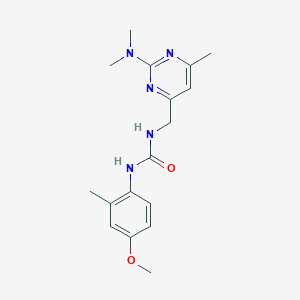

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

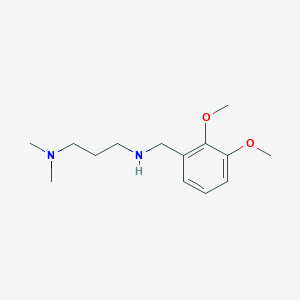

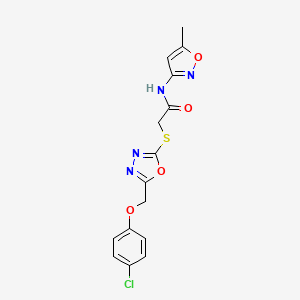

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 can be any organic groups. In this case, R1 is a 2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl group and R2 is a 4-methoxy-2-methylphenyl group. Urea derivatives have a wide range of applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate could be derived from the 4-methoxy-2-methylphenyl group, and the amine could be derived from the 2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting two aromatic systems. The presence of the methoxy and dimethylamino substituents could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis

As a urea derivative, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea linkage could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique

Complexation-induced Unfolding of Heterocyclic Ureas

Research into heterocyclic ureas has explored their conformational dynamics and complexation behavior. One study described the synthesis and conformational analysis of heterocyclic ureas, demonstrating their ability to unfold and form multiply hydrogen-bonded complexes. This process mimics certain biological transitions, such as the helix-to-sheet transition in peptides, and suggests potential applications in self-assembly and molecular mimicry (Corbin et al., 2001).

Pyrimidine Derivatives and Chemical Reactions

The reactivity of pyrimidine derivatives with various chemical agents has been a subject of study. For example, research on the reaction of 4-substituted 2,6-dimethylpyrimidine oxides with phosphoryl chloride has provided insights into the synthesis of chloromethylpyrimidines, highlighting the diverse chemical reactivity of pyrimidine compounds (Sakamoto et al., 1983).

Metabolite Determination in Human Urine

The determination of pirimicarb metabolites in human urine by gas chromatography-mass spectrometry illustrates the relevance of pyrimidine derivatives in toxicology and exposure assessment. This analytical method enables the detection of specific hydroxypyrimidines, contributing to our understanding of the metabolic pathways and potential health impacts of exposure to certain chemicals (Hardt & Angerer, 1999).

Strong Dimerization via Quadruple Hydrogen Bonding

Research on ureidopyrimidones has demonstrated their strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for the development of supramolecular structures and materials, offering a robust mechanism for the self-assembly of complex molecular architectures (Beijer et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-11-8-14(24-5)6-7-15(11)21-17(23)18-10-13-9-12(2)19-16(20-13)22(3)4/h6-9H,10H2,1-5H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTYFBOKTVTJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)

![N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735604.png)

![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)